2-(2,4-Difluorophenoxy)-3-nitropyridine
Description
2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS 175135-62-3, C₁₁H₆F₂N₂O₃) is a fluorinated nitro-substituted pyridine derivative. Its structure features a pyridine ring with a nitro group at the 3-position and a 2,4-difluorophenoxy substituent at the 2-position. This compound is of interest in medicinal chemistry as an intermediate for kinase inhibitors, such as pamapimod and R1487, which target p38 MAPK pathways . The electron-withdrawing nitro and fluorine groups influence its reactivity, solubility, and interactions with biological targets.
Structure
2D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAMZMIQUBNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371792 | |
| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-62-3 | |
| Record name | 2-(2,4-Difluorophenoxy)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine typically involves the reaction of 2,4-difluorophenol with 3-nitropyridine under specific conditions. One common method includes the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(2,4-Difluorophenoxy)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 2-(2,4-difluorophenoxy)-3-nitropyridine is in medicinal chemistry , particularly as a potential inhibitor of heat shock protein 27 (Hsp27). This protein is implicated in various cellular processes and stress responses, making it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. The compound’s ability to bind effectively to Hsp27 suggests its potential for drug development aimed at modulating protein function .
Research indicates that this compound exhibits significant biological activity , including:
- Antimicrobial properties: Investigated for its efficacy against various microbial strains.
- Anticancer properties: Explored as a lead compound for developing therapeutic agents targeting cancer cells.
Materials Science
In the field of materials science , this compound is utilized in the development of advanced materials with unique properties. Its chemical structure enhances lipophilicity, which can influence interactions in polymer formulations and coatings .
Case Study: Hsp27 Inhibition
A study focused on the interaction of this compound with Hsp27 demonstrated that the compound could effectively modulate the protein's activity in cellular environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate binding dynamics and affinities, providing insights into optimizing therapeutic efficacy while minimizing off-target effects.
Experimental Findings: Antimicrobial Activity
In laboratory settings, this compound was tested against various bacterial and fungal strains. Results indicated a notable inhibition of growth in several pathogens, suggesting its potential application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6, C₁₁H₇FN₂O₃)
- Key Differences: A single fluorine at the para position of the phenoxy group instead of 2,4-difluoro substitution.
- Synthesis: Similar nucleophilic aromatic substitution methods yield 96% efficiency for mono-fluoro analogs .
2-(2-Fluoro-5-methylphenoxy)-3-nitropyridine (Compound 3l)
- Key Differences: Methyl group at the 5-position and fluorine at the 2-position of the phenoxy ring.
- Impact : Methyl substitution may enhance steric hindrance, altering reaction kinetics in downstream functionalization .
2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine
- Key Differences: Additional nitro group at the 4-position of the phenoxy ring.
- Impact : Increased electron-withdrawing effects may deactivate the pyridine ring, reducing reactivity in substitution reactions. Crystal structure data (R factor = 0.062) confirms planar geometry, stabilizing intermolecular interactions .
Positional Isomerism on the Pyridine Ring
2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS 219865-86-8, C₁₁H₆F₂N₂O₃)
- Key Differences : Nitro group at the 5-position instead of the 3-position.
- Impact : Altered electronic distribution; the 5-nitro isomer may exhibit distinct reduction pathways or regioselectivity in further derivatization .
- Applications: Used in synthesizing aminopyridine intermediates (e.g., 6-(2,4-difluorophenoxy)pyridin-3-amine) .
Heterocyclic System Modifications
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine (CAS 175135-51-0, C₁₀H₆ClN₃O₃)
- Key Differences: Chloropyridyl substituent replaces the phenoxy group.
- Impact : Introduces a second nitrogen atom, altering hydrogen-bonding capacity and target selectivity in drug design .
5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic Acid
Comparative Data Table
Biological Activity
2-(2,4-Difluorophenoxy)-3-nitropyridine is a chemical compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a nitro group and a difluorophenoxy group, enhances its lipophilicity and potential interactions with biological targets. This compound has been investigated for its role as an inhibitor of heat shock protein 27 (Hsp27), which is implicated in various cellular processes and diseases.
- Molecular Formula : C_10H_7F_2N_2O_3
- Molecular Weight : 252.17 g/mol
- Structure : The compound consists of a pyridine core with a nitro group at the 3-position and a difluorophenoxy group at the 2-position.
Inhibition of Heat Shock Protein 27 (Hsp27)
Research indicates that this compound acts as an inhibitor of Hsp27. This protein is known to play a crucial role in cellular stress responses and has been linked to cancer progression and neurodegenerative diseases. The ability of this compound to bind effectively to Hsp27 suggests its potential as a therapeutic agent targeting conditions where Hsp27 is dysregulated .
Antimicrobial and Anticancer Activities
Similar compounds have demonstrated antimicrobial and anticancer properties, making this compound of interest for further pharmacological studies. The presence of the nitro group is particularly relevant, as it has been associated with antitubercular activity against Mycobacterium tuberculosis strains .
The mechanism underlying the biological activity of this compound involves its interaction with protein targets like Hsp27. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have elucidated the binding dynamics and affinities of the compound, which are crucial for optimizing its therapeutic efficacy .
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to evaluate the biological activity of various analogs based on the core structure of this compound. The following table summarizes some key findings:
| Compound Name | MIC (μg/mL) | Biological Activity | Notes |
|---|---|---|---|
| This compound | Not specified | Hsp27 inhibitor | Potential therapeutic applications in cancer |
| 2-Fluoro-6-methyl-3-nitropyridine | 16 | Antimicrobial | Different substitution pattern affects activity |
| 5-Nitro-2-(trifluoromethyl)pyridine | 32 | Anticancer | Enhanced electronic properties |
| 3-Nitro-6-(trifluoromethyl)pyridine | Not specified | Variable reactivity | Structural variations impact biological effects |
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown low clearance rates and complete bioavailability, allowing for effective testing of their biological activities .
- Fragment-Based Drug Discovery : Research employing fragment-based drug discovery approaches has identified binding sites on Hsp27 that could be targeted by derivatives of this compound, suggesting avenues for developing more potent inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2,4-difluorophenoxy)-3-nitropyridine, and what methodological considerations are critical for yield optimization?
- Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 3-nitropyridin-2-ol derivatives and 2,4-difluorophenol. Key steps include activating the pyridine ring via nitration and using a base (e.g., potassium carbonate) to deprotonate the phenol for efficient coupling. For example, analogous methods for nitropyridine derivatives employ reflux conditions in polar aprotic solvents like DMF or DMSO under inert atmospheres . To optimize yields, monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Fluorinated intermediates may require careful handling due to hygroscopicity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- NMR : Use -, -, and -NMR to confirm substitution patterns and assess purity. Fluorine-proton coupling constants () can clarify ortho/meta/para relationships.
- XRD : Single-crystal X-ray diffraction (as in analogous nitropyridine structures) resolves bond angles, torsion angles, and intermolecular interactions (e.g., π-stacking or hydrogen bonding) critical for understanding packing behavior .
- MS/EA : High-resolution mass spectrometry and elemental analysis validate molecular formula .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group and fluorine substitution influence the compound’s reactivity in electrophilic aromatic substitution (EAS) or nucleophilic displacement reactions?
- Answer : The nitro group at the 3-position deactivates the pyridine ring, directing electrophiles to the 4- or 6-positions. Fluorine substituents on the phenoxy moiety further modulate electronic effects via inductive withdrawal. Methodologically, kinetic studies (e.g., monitoring reaction rates under varying substituents) and computational DFT calculations (e.g., Fukui indices) can predict regioselectivity. For example, fluorinated analogs exhibit reduced reactivity in EAS due to decreased electron density .
Q. What experimental strategies can resolve contradictions in spectroscopic data, such as unexpected -NMR shifts or XRD packing discrepancies?
- Answer :
- Reproducibility : Ensure synthetic consistency by repeating reactions under controlled conditions (e.g., moisture-free environments for fluorinated compounds).
- Multi-technique validation : Cross-validate NMR shifts with XRD-derived structural data. For instance, unexpected fluorine chemical shifts may arise from crystal packing effects or solvent interactions .
- Dynamic NMR : Use variable-temperature NMR to probe conformational flexibility in solution vs. solid-state structures .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s stability under thermal or photolytic conditions?
- Answer :
- Thermal stability : Calculate bond dissociation energies (BDEs) for the C-O (phenoxy) and C-N (nitro) bonds using DFT. Compare with experimental thermogravimetric analysis (TGA) data.
- Photodegradation : Simulate excited-state behavior via time-dependent DFT (TD-DFT) to identify vulnerable chromophores (e.g., nitro groups). Validate with UV-vis spectroscopy under controlled light exposure .
Q. What methodologies are effective for analyzing degradation products of this compound in environmental or biological systems?
- Answer :
- LC-HRMS : Use liquid chromatography-high-resolution mass spectrometry to identify nitro-reduction products (e.g., amine derivatives) or hydrolyzed intermediates.
- Isotopic labeling : Track metabolic pathways using -labeled nitro groups in in vitro assays.
- Surface adsorption studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to assess interactions with environmental surfaces, which may accelerate degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
